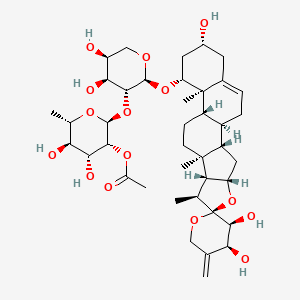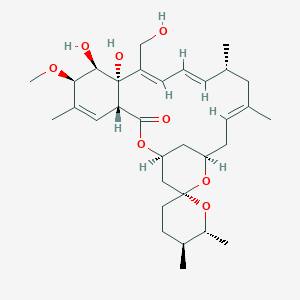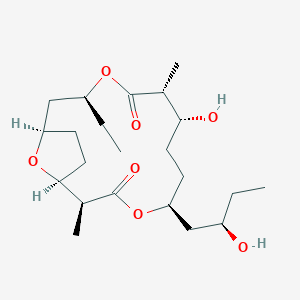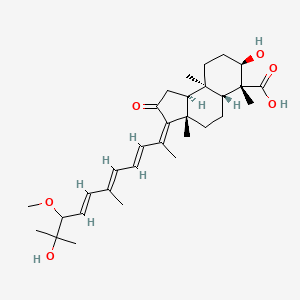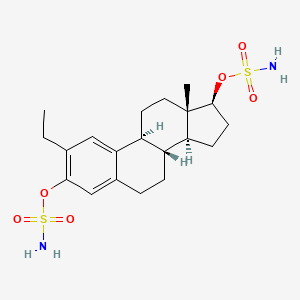
STX-243
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylestradiol 3,17-O,O-bis-sulfamate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in the treatment of hormone-dependent cancers such as breast cancer . The addition of sulfamate groups at the 3 and 17 positions enhances its bioavailability and stability, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylestradiol 3,17-O,O-bis-sulfamate typically involves the sulfamoylation of 2-ethylestradiol. . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamate groups.
Industrial Production Methods: Industrial production of 2-ethylestradiol 3,17-O,O-bis-sulfamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations . The final product is purified using techniques like recrystallization or chromatography to achieve high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylestradiol 3,17-O,O-bis-sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfamate groups back to hydroxyl groups.
Substitution: The sulfamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield estrone derivatives, while reduction can regenerate the parent estradiol compound .
Scientific Research Applications
2-Ethylestradiol 3,17-O,O-bis-sulfamate has a wide range of scientific research applications:
Mechanism of Action
2-Ethylestradiol 3,17-O,O-bis-sulfamate exerts its effects primarily by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound targets the microtubules, which are essential for cell division, thereby inhibiting the proliferation of cancer cells. Additionally, it has been shown to induce senescence in cancer cells by upregulating the expression of senescence-related genes and proteins .
Comparison with Similar Compounds
2-Methoxyestradiol 3,17-O,O-bis-sulfamate: Another sulfamoylated derivative of estradiol with similar anti-cancer properties.
Estradiol 3,17-O,O-bis-sulfamate: A simpler analog without the ethyl group, used for comparison in studies.
Uniqueness: 2-Ethylestradiol 3,17-O,O-bis-sulfamate is unique due to the presence of the ethyl group, which enhances its anti-proliferative and anti-angiogenic activities compared to its analogs . This modification improves its efficacy in inhibiting tumor growth and makes it a more potent therapeutic agent .
Properties
CAS No. |
556813-12-8 |
|---|---|
Molecular Formula |
C20H30N2O6S2 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-2-ethyl-13-methyl-3-sulfamoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate |
InChI |
InChI=1S/C20H30N2O6S2/c1-3-12-10-16-13(11-18(12)27-29(21,23)24)4-5-15-14(16)8-9-20(2)17(15)6-7-19(20)28-30(22,25)26/h10-11,14-15,17,19H,3-9H2,1-2H3,(H2,21,23,24)(H2,22,25,26)/t14-,15+,17-,19-,20-/m0/s1 |
InChI Key |
LDOGEZTUWBORPG-SSGANFLRSA-N |
SMILES |
CCC1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OS(=O)(=O)N)C)OS(=O)(=O)N |
Isomeric SMILES |
CCC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4OS(=O)(=O)N)C)OS(=O)(=O)N |
Canonical SMILES |
CCC1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OS(=O)(=O)N)C)OS(=O)(=O)N |
Synonyms |
2-ethyloestradiol-3,17-O,O-bis-sulfamate 2-ethyloestradiol-bis-sulfamate 2-ethyloestradiol-bis-sulphamate STX 243 STX-243 STX243 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


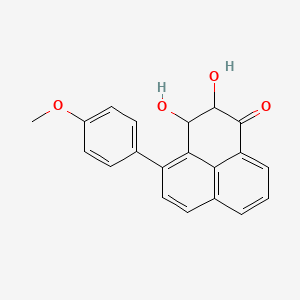
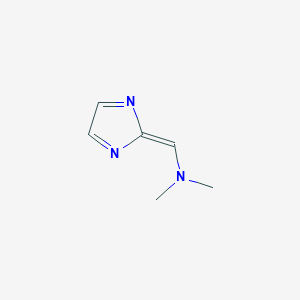
![2-(Hydroxymethyl)-3-[(E)-1-pentenyl]phenol](/img/structure/B1245067.png)
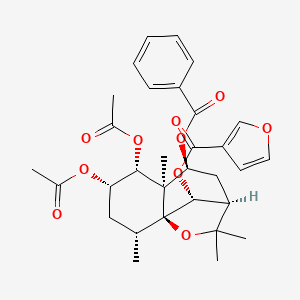
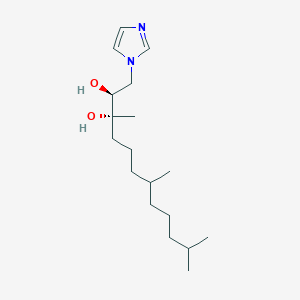
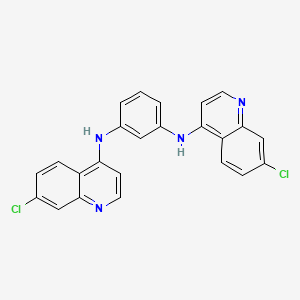
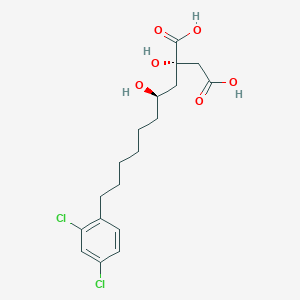
![4-[(3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B1245078.png)


